REACTION_CXSMILES
|
[CH3:1][O:2][C:3]12[CH2:10][CH2:9][C:6]([C:11]([O:13]C)=[O:12])([CH2:7][CH2:8]1)[CH2:5][CH2:4]2.Cl>[OH-].[Na+]>[CH3:1][O:2][C:3]12[CH2:10][CH2:9][C:6]([C:11]([OH:13])=[O:12])([CH2:5][CH2:4]1)[CH2:7][CH2:8]2 |f:2.3|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
COC12CCC(CC1)(CC2)C(=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC12CCC(CC1)(CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32 mmol | |
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |